Methyl 3-[(4-formylphenoxy)methyl]benzoate
Overview
Description
Methyl 3-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H14O4. It is characterized by the presence of a benzoate ester group, a formyl group, and a phenoxy group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-formylphenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-hydroxybenzoate with 4-formylphenol in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of methyl 3-hydroxybenzoate is replaced by the formylphenoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-[(4-carboxyphenoxy)methyl]benzoate.
Reduction: Methyl 3-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-formylphenoxy)methyl]benzoate is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-formylphenoxy)methyl]benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-formylbenzoate
- Methyl 4-(3-formylphenyl)benzoate
- Methyl 3-[(3-formylphenoxy)methyl]benzoate
Uniqueness
Methyl 3-[(4-formylphenoxy)methyl]benzoate is unique due to the specific positioning of the formylphenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-[(4-formylphenoxy)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-4-2-3-13(9-14)11-20-15-7-5-12(10-17)6-8-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVRKWCXTIAMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633619 | |
Record name | Methyl 3-[(4-formylphenoxy)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225942-73-4 | |
Record name | Methyl 3-[(4-formylphenoxy)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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